REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([Cl:16])[C:7]=1[N+:17]([O-])=O)[CH2:2][CH2:3][CH3:4]>[Pt].C1(C)C=CC=CC=1>[NH2:17][C:7]1[C:8]([Cl:16])=[N:9][C:10]2[C:15]([C:6]=1[NH:5][CH2:1][CH2:2][CH2:3][CH3:4])=[CH:14][CH:13]=[CH:12][CH:11]=2
|
Name
|
4-Butylamino-2-chloro-3-nitroquinoline
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NC1=C(C(=NC2=CC=CC=C12)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a brown liquid
|
Type
|
TEMPERATURE
|
Details
|
The liquid was chilled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to provide an orange solid
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC2=CC=CC=C2C1NCCCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |